Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Description

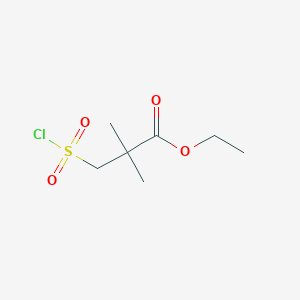

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-4-12-6(9)7(2,3)5-13(8,10)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDVIQBFRWMGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate typically involves the reaction of ethyl 2,2-dimethylpropanoate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl derivative. The process involves cooling the reaction mixture to 0°C and then adding chlorosulfonic acid dropwise, followed by stirring at room temperature for an additional period .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.

Addition Reactions: It can participate in addition reactions with unsaturated systems, forming β-lactams and other cyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and alkenes. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the transformation.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, β-lactams, and various cyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of medicinal compounds, particularly those with sulfonamide functionalities.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Substituent Variations

Chlorosulfonyl vs. Chlorohydrin Derivatives

- Key differences: Replaces the chlorosulfonyl group with a chlorohydrin (-Cl and -OH) moiety. Synthesis: Produced via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate in 1,4-dioxane with Na₂CO₃, yielding 62% . Applications: Primarily used as a dissymmetric chlorohydrin intermediate.

Aromatic vs. Aliphatic Sulfonyl Chlorides

- Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate (CID: 102932831): Molecular formula: C₅H₇ClF₂O₄S. Key differences: Contains a difluorinated propanoate backbone instead of a dimethyl-substituted phenyl ring. Reactivity: The electron-withdrawing fluorine atoms enhance electrophilicity at the sulfonyl chloride group .

Esters with Halogenated Aromatic Groups

- Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS: 1379648-61-9): Molecular formula: C₁₇H₁₇ClO₂. Key differences: Lacks the sulfonyl group but features a dichlorophenyl moiety. Applications: Used in pharmaceutical intermediates due to its stereochemical complexity .

Physicochemical Property Comparison

Biological Activity

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a chlorosulfonyl group attached to a 2,2-dimethylpropanoate structure. The synthesis typically involves the reaction of 2,2-dimethylpropanoic acid with chlorosulfonyl chloride in the presence of an appropriate base, yielding the desired ester product.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C7H13ClO4S

- Molecular Weight : 218.69 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves disrupting cellular signaling pathways critical for cancer cell survival.

Case Study: Apoptosis Induction

- Cell Line : MCF-7 (Breast Cancer)

- IC50 Value : 15 µg/mL

- Mechanism : Activation of caspase-3 and caspase-9 pathways leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activities or disrupt cellular processes, resulting in observed biological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl 4-chlorosulfonylphenoxyacetate | Moderate | Low |

| Ethyl 2-chlorosulfonyl-4-methylphenoxyacetate | High | Moderate |

This comparison highlights the superior antimicrobial and anticancer activities of this compound relative to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sulfonation of a precursor ester (e.g., 2,2-dimethylpropanoate derivatives) using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Reaction optimization includes:

- Solvent selection : Anhydrous dichloromethane or toluene to minimize hydrolysis .

- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

- Key considerations : Monitor reaction progress via TLC and adjust stoichiometry of sulfonating agents to improve yield .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and dimethyl groups (δ 1.2–1.3 ppm, singlet). The chlorosulfonyl group may deshield adjacent protons .

- ¹³C NMR : Peaks for ester carbonyl (δ 165–175 ppm) and sulfonyl carbon (δ 55–60 ppm) .

- Infrared Spectroscopy (IR) : Strong absorption at ~1350–1200 cm⁻¹ (S=O stretch) and ~750 cm⁻¹ (C-Cl) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 226.6 (calculated for C₇H₁₁ClO₄S) .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Nucleophilic substitution : The chlorosulfonyl group reacts with amines (e.g., aniline) to form sulfonamides, or with alcohols to yield sulfonate esters .

- Hydrolysis : Under basic conditions, the ester hydrolyzes to 3-(chlorosulfonyl)-2,2-dimethylpropanoic acid, which can decarboxylate at elevated temperatures .

- Industrial relevance : Intermediate in synthesizing sulfa drugs or agrochemicals .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which may degrade the sulfonyl chloride group .

Advanced Research Questions

Q. How can kinetic studies be designed to investigate nucleophilic substitution reactions of this compound?

- Experimental design :

- Use UV-Vis spectroscopy to track reaction progress by monitoring absorbance changes at λ = 260–280 nm (sulfonyl chloride depletion) .

- Vary nucleophile concentration (e.g., NaN₃, NH₃) to determine rate constants (k) under pseudo-first-order conditions.

- Data analysis : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent k values .

Q. What computational approaches elucidate reaction mechanisms involving this compound?

- Density Functional Theory (DFT) : Model transition states for sulfonamide formation to identify energy barriers and regioselectivity .

- Molecular docking : Predict interactions between sulfonamide derivatives and biological targets (e.g., carbonic anhydrase) using software like AutoDock .

Q. How can contradictions in reported synthetic yields or by-product profiles be resolved?

- Systematic optimization : Screen catalysts (e.g., DMAP) and solvents (e.g., THF vs. DMF) to identify ideal conditions .

- Advanced analytics : Use HPLC-MS to detect trace impurities (e.g., sulfonic acid by-products) and GC-MS to quantify volatile intermediates .

Q. What strategies study interactions of this compound with biological enzymes or receptors?

- In vitro assays : Conduct enzyme inhibition studies (e.g., carbonic anhydrase) using spectrophotometric methods to measure IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between sulfonamide derivatives and protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.